molecular formula C22H26N4O3 B2729419 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1904420-30-9

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2729419
CAS RN: 1904420-30-9
M. Wt: 394.475
InChI Key: IEYIFSBXFQIJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Antipsychotic Agent Development

Research has investigated heterocyclic carboxamides, structurally related to the compound , for their potential as antipsychotic agents. These studies focus on their ability to bind to dopamine and serotonin receptors, indicating their potential utility in developing treatments for psychiatric disorders. Notably, certain derivatives demonstrated potent in vivo activities and were identified as potential candidates for further evaluation due to their lower propensity to cause extrapyramidal side effects, a common drawback of many antipsychotic medications (Norman et al., 1996).

Orexin Receptor Antagonism

Another area of research involves the study of compounds as orexin receptor antagonists, with applications in treating insomnia. The disposition and metabolism of such compounds have been characterized in humans, providing insights into their pharmacokinetic profiles and metabolic pathways. This research is crucial for developing new treatments for sleep disorders, highlighting the importance of understanding compound metabolism and elimination (Renzulli et al., 2011).

CGRP Receptor Inhibition

Compounds have also been synthesized as potent calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing their potential in treating conditions associated with CGRP, such as migraines. The research outlines a convergent, stereoselective synthesis approach, demonstrating the scalability of these synthesis methods for potential pharmaceutical applications (Cann et al., 2012).

Cannabinoid Receptor Interaction

The molecular interaction of cannabinoid receptor antagonists, sharing structural motifs with the compound , has been explored to understand the binding and activity at the CB1 cannabinoid receptor. This research provides a foundation for developing cannabinoid receptor modulators with potential therapeutic applications in pain management, obesity, and other conditions (Shim et al., 2002).

properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-23-18-5-3-2-4-17(18)21(24-14)26-10-8-16(9-11-26)25-22(27)15-6-7-19-20(12-15)29-13-28-19/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYIFSBXFQIJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.